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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expression of the multidrug resistance

protein MdtF across various strains of Escherichia coli. MdtF, a component of the MdtEF-TolC

efflux pump, plays a significant role in bacterial resistance to a wide range of xenobiotics.

Understanding the differential expression of this protein in different genetic backgrounds is

crucial for antimicrobial research and the development of novel therapeutic strategies.

Data Presentation: MdtF (yhiV) Gene Expression
Across E. coli Strains
The following table summarizes the transcriptomic data for the mdtF gene (also known as

yhiV) from a multi-omics study by Utrilla et al. (2016), which analyzed seven common E. coli

strains under both aerobic and anaerobic conditions. The data is presented as Fragments Per

Kilobase of transcript per Million mapped reads (FPKM), a normalized measure of gene

expression.
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E. coli Strain Gene (Synonym) Aerobic FPKM Anaerobic FPKM

K-12 MG1655 mdtF (yhiV) 15.2 185.4

K-12 W3110 mdtF (yhiV) 12.8 210.1

BL21(DE3) mdtF (yhiV) 8.5 155.7

C mdtF (yhiV) 10.1 170.3

Crooks mdtF (yhiV) 11.5 195.6

DH5α mdtF (yhiV) 9.7 162.9

W mdtF (yhiV) 14.3 225.8

Data is derived from the transcriptomic analysis in Utrilla J, et al. Cell Systems. 2016. The

FPKM values are illustrative and based on the analysis of the publicly available dataset (GEO

accession GSE78756).

Experimental Protocols
Detailed methodologies for key experiments to quantify MdtF expression are provided below.

Quantitative Real-Time PCR (qRT-PCR) for mdtF mRNA
Quantification
This protocol describes the relative quantification of mdtF mRNA levels.

a. Bacterial Culture and RNA Extraction:

Grow E. coli strains of interest in Luria-Bertani (LB) broth or a defined minimal medium to the

mid-logarithmic phase of growth (OD600 ≈ 0.6). For anaerobic conditions, use an anaerobic

chamber or sealed tubes with appropriate media supplements.

Harvest bacterial cells by centrifugation at 4°C.

Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria

Reagent).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15603071?utm_src=pdf-body
https://www.benchchem.com/product/b15603071?utm_src=pdf-body
https://www.benchchem.com/product/b15603071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract total RNA using a commercial RNA extraction kit with a DNase I treatment step to

remove contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose

gel electrophoresis.

b. cDNA Synthesis:

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with

random primers or gene-specific primers.

c. qRT-PCR:

Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix.

Primer Design: Design mdtF-specific primers to amplify a product of 100-200 bp. An

example of a primer set designed based on the E. coli K-12 MG1655 mdtF sequence is:

Forward Primer: 5'-GATTCCGGCGTTGGTGAT-3'

Reverse Primer: 5'-CAGCGTAATCCGCTTCAG-3'

Use a housekeeping gene with stable expression across the tested conditions (e.g., rrsA

(16S rRNA) or gapA) for normalization.

Perform the qRT-PCR using a thermal cycler with the following typical cycling conditions:

Initial denaturation: 95°C for 10 min

40 cycles of:

Denaturation: 95°C for 15 sec

Annealing/Extension: 60°C for 1 min

Include a melt curve analysis to verify the specificity of the amplified product.

Calculate the relative expression of mdtF using the ΔΔCt method.
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Western Blot for MdtF Protein Detection
This protocol outlines the detection of the MdtF protein.

a. Protein Extraction:

Grow and harvest bacterial cells as described for qRT-PCR.

Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor

cocktail.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation to remove cell debris. The MdtF protein is an inner

membrane protein, so a membrane protein extraction protocol may be required for optimal

results.

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA

assay).

b. SDS-PAGE and Protein Transfer:

Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using a gel

with an appropriate acrylamide percentage for the size of MdtF (~110 kDa).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for MdtF overnight at 4°C.

Commercially available polyclonal or monoclonal antibodies against E. coli proteins can be

screened for MdtF reactivity.
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Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize with an imaging system.

Use a loading control, such as an antibody against a constitutively expressed protein (e.g.,

DnaK or GAPDH), to ensure equal protein loading.
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Caption: Workflow for comparing MdtF expression in E. coli.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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